molecular formula C14H14O B1347050 1,2-Diphenylethanol CAS No. 614-29-9

1,2-Diphenylethanol

Cat. No.: B1347050
CAS No.: 614-29-9
M. Wt: 198.26 g/mol
InChI Key: GBGXVCNOKWAMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenylethanol is an organic compound with the molecular formula C14H14O. It is also known as benzylphenylcarbinol. This compound is characterized by the presence of two phenyl groups attached to an ethanol backbone. It appears as a white crystalline solid and is slightly soluble in organic solvents such as chloroform and methanol .

Comparison with Similar Compounds

1,2-Diphenylethanol can be compared with similar compounds such as:

    1,1-Diphenylethanol: This compound has a similar structure but with both phenyl groups attached to the same carbon atom.

    Benzoin: Benzoin is a precursor to this compound and has a similar structure but with a carbonyl group instead of a hydroxyl group.

    Benzhydrol: Benzhydrol is another similar compound with two phenyl groups attached to a single carbon atom with a hydroxyl group.

This compound is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXVCNOKWAMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870692
Record name Benzeneethanol, .alpha.-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-29-9
Record name (±)-1,2-Diphenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diphenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Diphenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanol, .alpha.-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, .alpha.-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIPHENYLETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR12DKP8EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 100 mL (0.10 mol) of 1.0 M BnMgBr in THF 9.50 g (90 mmol) of benzaldehyde (2) was added with vigorous stirring at −10° C. This mixture was slowly warmed to room temperature and then stirred for 2 hr at this temperature. The mixture was added to 300 mL of saturated aqueous Na2SO4. The organic layer was separated and washed with saturated aqueous NH4Cl. The aqueous layer was extracted with 2×100 mL of diethyl ether. The combined organic extracts were evaporated to dryness, and the residue was dissolved in 100 mL of dichloromethane. The obtained solution was dried over Na2SO4 and evaporated to dryness. This crude product was further used without an additional purification. Yield 12.0 g (67%) of the title compound.
Name
BnMgBr
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.33 ml of a 1.6-molar solution of n-butyllithium (2.13 mmol) in pentane were added dropwise at room temperature under argon for 2 minutes to a stirred solution of 500 mg (2.13 mmol) 3-benzyl-2,2,4,4-tetramethyl-3-pentanol in 4 ml THF. The solution obtained was stirred for 30 minutes, then 275 μl (2.13 mmol) benzaldehyde, 290 mg (2.13 mmol) ZnCl2 and 2 ml HMPA were added. The reaction mixture was heated to 70° C. and stirred for 4 hours at this temperature. Subsequently, it was cooled to room temperature and processed analogous to Example 1. The raw product obtained was cleaned by means of a silica column with 35% diethyl ether/light gasoline. There was obtained the alcohol as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.13 mmol
Type
reactant
Reaction Step One
Name
3-benzyl-2,2,4,4-tetramethyl-3-pentanol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
275 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
290 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirring suspension of 1.20 g of lithium aluminum hydride in 100 mL of diethyl ether under an argon atmosphere at 0° C. Is slowly added a solution of 5.50 g of commercially available deoxybenzoin in 25.0 mL of diethyl ether. After 0.5 hours the grey suspension is warmed to room temperature. After 1 hour the reaction mixture is re-cooled to 0° C. and slowly treated with 1.25 mL of water followed by 5.50 mL of 1N sodium hydroxide. After 0.5 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 5.50 g of the title product as off-white crystals. This product may be used directly in the next reaction without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diphenylethanol
Reactant of Route 2
Reactant of Route 2
1,2-Diphenylethanol
Reactant of Route 3
Reactant of Route 3
1,2-Diphenylethanol
Reactant of Route 4
Reactant of Route 4
1,2-Diphenylethanol
Reactant of Route 5
Reactant of Route 5
1,2-Diphenylethanol
Reactant of Route 6
Reactant of Route 6
1,2-Diphenylethanol
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-diphenylethanol?

A1: this compound has a molecular formula of C14H14O and a molecular weight of 198.26 g/mol.

Q2: Are there any distinctive spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic infrared absorption at 2235 cm-1, particularly useful for quantifying its deuterated form []. Nuclear magnetic resonance (NMR) spectroscopy also provides distinct spectral signatures, allowing for structural confirmation and isomer identification [].

Q3: How is this compound typically synthesized?

A3: this compound is frequently synthesized via the acid-catalyzed dehydration of this compound. This reaction exhibits high acid catalysis, with the rate increasing significantly with rising sulfuric acid concentration [].

Q4: Can this compound be synthesized through alternative routes?

A4: Absolutely. It can be prepared through the reduction of deoxybenzoin with sodium borohydride in methanol [] or by the ring-opening of trans-stilbene oxide under specific reaction conditions [].

Q5: Does the stereochemistry of the starting material influence the product in reactions involving this compound?

A5: Yes, different stereoisomers of this compound can lead to different reaction outcomes. For instance, using (R,R)-trans-stilbene oxide as a starting material, through specific reaction pathways, can yield either (1R,2R)- or (1R,2S)-2-amino-1,2-diphenylethanol [].

Q6: Can this compound act as a chiral auxiliary in asymmetric synthesis?

A6: Indeed, this compound, particularly its erythro-isomer, has proven highly effective as a chiral auxiliary. It facilitates the stereoselective synthesis of various compounds, including β-lactams, with high enantioselectivity [, ].

Q7: Are there examples of this compound derivatives used in asymmetric catalysis?

A7: Yes, derivatives like (1R,2R)-2-(dimethylamino)-1,2-diphenylethanol have demonstrated success as chiral ligands in metal-catalyzed asymmetric reactions, particularly in the enantioselective alkynylation of aldehydes [].

Q8: What are some applications of this compound and its derivatives?

A8: this compound derivatives have shown promise in resolving enantiomers of various compounds, including tartaric acid and 3-endo-benzamido-5-norbornene-2-endo-carboxylic acid []. They also serve as key components in the development of chiral stationary phases for high-performance liquid chromatography (HPLC) [, ].

Q9: How does the structure of this compound influence its applications in chiral separation?

A9: The presence of chiral centers in this compound, particularly in its threo and erythro isomers, imparts the ability to differentiate between enantiomers. By forming diastereomeric complexes with chiral analytes, it facilitates separation based on differences in physicochemical properties [, ].

Q10: Can this compound be used to build supramolecular structures?

A10: Yes, this compound, particularly its enantiopure forms, acts as a building block for supramolecular architectures. For instance, combining (1R,2S)-2-amino-1,2-diphenylethanol with achiral components like benzoic acid leads to the formation of helical structures capable of enantioselectively accommodating guest molecules [].

Q11: How does the choice of solvent affect the resolution of enantiomers using this compound derivatives?

A11: Solvent selection significantly influences the outcome of enantiomeric resolution. For example, switching the solvent from 1-propanol to 1,4-dioxane can reverse the stereoselectivity in reciprocal resolutions involving mandelic acid and erythro-2-amino-1,2-diphenylethanol [].

Q12: Can this compound form inclusion complexes?

A12: Yes, supramolecular host systems derived from this compound can include guest molecules within their structures. This property is exploited in the development of solid-state fluorescent host systems where the inclusion of different guests leads to distinct changes in fluorescence [].

Q13: How do the physicochemical properties of the guest molecule influence its inclusion in this compound based host systems?

A13: The size and shape of the guest molecule play a crucial role in its inclusion and the subsequent changes in the host system's properties. For instance, tuning the cavity size within a 2(1)-helical columnar host system allows for the selective inclusion of different guest molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.